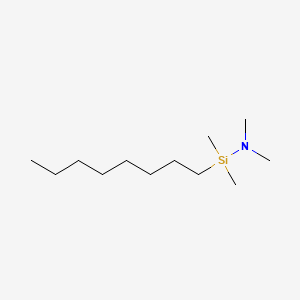

N-Octyldiméthyl(diméthylamino)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n-octyldimethyl (dimethylamino) silane: is an organosilicon compound with the chemical formula C12H29NSi . It is a colorless to almost colorless liquid that is used in various industrial and research applications. This compound is known for its hydrophobic properties and is often used in surface modification processes to impart water-repellent characteristics to materials .

Applications De Recherche Scientifique

n-octyldimethyl (dimethylamino) silane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants

Mécanisme D'action

Target of Action

N-Octyldimethyl(dimethylamino)silane is an organosilicon compound It is commonly used as a chemical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific reactions it is involved in.

Mode of Action

As a chemical intermediate, it likely interacts with its targets through chemical reactions, contributing to the synthesis of other compounds .

Biochemical Pathways

As a chemical intermediate, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .

Pharmacokinetics

It is known that the compound has a boiling point of 106 °c/30 mmhg , a density of 0.948 g/mL at 25 °C , and is soluble in water at 99.8g/L at 25℃ . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a chemical intermediate, its effects would likely depend on the specific reactions it is involved in and the resulting compounds produced .

Action Environment

N-Octyldimethyl(dimethylamino)silane should be stored in a dry and low humidity environment, avoiding contact with oxygen . It reacts slowly with moisture/water . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and exposure to oxygen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-octyldimethyl (dimethylamino) silane is typically synthesized through the reaction of octyltrichlorosilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

C8H17SiCl3+2(CH3)2NH→C12H29NSi+2HCl

Industrial Production Methods: In industrial settings, the production of n-octyldimethyl (dimethylamino) silane involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: n-octyldimethyl (dimethylamino) silane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and dimethylamine.

Condensation: Can react with other silanes to form siloxane bonds.

Substitution: Can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often catalyzed by acids or bases.

Substitution: Requires the presence of a nucleophile such as a halide ion.

Major Products Formed:

Hydrolysis: Silanols and dimethylamine.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes depending on the nucleophile used

Comparaison Avec Des Composés Similaires

- N-Octyldiisopropyl(dimethylamino)silane

- N-Octadecyl(dimethylamino)silane

- N,N-Dimethyl-3-(trimethoxysilyl)propylamine

Comparison: n-octyldimethyl (dimethylamino) silane is unique due to its specific combination of hydrophobic and reactive properties. Compared to similar compounds, it offers a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications. For instance, N-Octyldiisopropyl(dimethylamino)silane may offer higher hydrophobicity but lower reactivity, while N,N-Dimethyl-3-(trimethoxysilyl)propylamine may provide higher reactivity but lower hydrophobicity .

Activité Biologique

N-Octyldimethyl (dimethylamino) silane, with the chemical formula C12H29NSi, is an organosilicon compound notable for its hydrophobic properties and applications in various fields, including chemistry, biology, and industry. This article explores its biological activity, mechanisms of action, and implications in research and applications.

N-Octyldimethyl (dimethylamino) silane is a colorless to nearly colorless liquid. Its structure features a dimethylamino group attached to an octyl chain and a silicon atom, which contributes to its unique reactivity and hydrophobic characteristics.

The biological activity of n-octyldimethyl (dimethylamino) silane primarily arises from its ability to modify surfaces and interact with biomolecules. The following mechanisms are significant:

- Surface Modification : It is used to enhance the stability and hydrophobicity of biomolecules. This property is crucial in applications like drug delivery systems where surface characteristics influence interaction with biological environments.

- Chemical Interactions : As a chemical intermediate, it participates in various biochemical pathways, potentially affecting cellular processes through its reactions with proteins and nucleic acids.

Biological Applications

N-Octyldimethyl (dimethylamino) silane has been investigated for several biological applications:

- Drug Delivery Systems : Its ability to modify nanoparticle surfaces enhances the delivery efficiency of therapeutic agents by improving biocompatibility and reducing immune responses.

- Biomolecule Stabilization : The compound is utilized to stabilize enzymes and proteins against denaturation, thereby extending their functional lifespan in various applications.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Surface Coatings : Research indicates that n-octyldimethyl (dimethylamino) silane can create hydrophobic coatings that improve the performance of medical devices by reducing biofouling .

- Toxicological Studies : Investigations into the toxicity of similar organosilicon compounds suggest that while n-octyldimethyl (dimethylamino) silane exhibits low toxicity at typical usage levels, caution is advised due to potential skin irritation .

Case Studies

Several case studies illustrate the biological activity of n-octyldimethyl (dimethylamino) silane:

- Case Study 1 : A study demonstrated that modifying silica surfaces with n-octyldimethyl (dimethylamino) silane improved the attachment of DNA probes in microarray applications, enhancing sensitivity and specificity .

- Case Study 2 : In drug delivery research, nanoparticles coated with n-octyldimethyl (dimethylamino) silane showed increased cellular uptake compared to unmodified nanoparticles, indicating enhanced bioavailability of encapsulated drugs .

Comparative Analysis

To understand the unique properties of n-octyldimethyl (dimethylamino) silane, it is useful to compare it with similar compounds:

| Compound Name | Hydrophobicity | Reactivity | Applications |

|---|---|---|---|

| N-Octyldimethyl(dimethylamino)silane | High | Moderate | Drug delivery, surface modification |

| N-Octyldiisopropyl(dimethylamino)silane | Very High | Low | Coatings, adhesives |

| N,N-Dimethyl-3-(trimethoxysilyl)propylamine | Moderate | High | Surface functionalization |

This table highlights how n-octyldimethyl (dimethylamino) silane balances hydrophobicity and reactivity compared to other compounds.

Propriétés

IUPAC Name |

N-[dimethyl(octyl)silyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h6-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOFQSDLPSCYBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.